molecular formula C55H96N16O13  xH2O4S (lot specific) B1151482 Polymyxin B3 sulfate

Polymyxin B3 sulfate

Cat. No. B1151482
M. Wt: 1189.45 g/mol (Free base)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polymyxin B3 sulfate is an individual fraction found in the antibiotic mixture polymyxin B sulfate. Polymyxin B3 sulfate is differentiated from its counterpart fractions by the presence of an octanoic fatty acid moiety. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.

Scientific Research Applications

Chemical Structure and Pharmacokinetics

Polymyxin B3 sulfate, structurally similar to polymyxin B, is an important focus of pharmacokinetic research. Recent studies have emphasized the significance of understanding its chemical properties and pharmacokinetics for optimal use. For example, a population pharmacokinetic study of colistin sulfate (chemically similar to polymyxin B3) in critically ill patients highlights its role in treating infections caused by carbapenem-resistant organisms (Chen & Li, 2022). Additionally, the pharmacokinetics and pharmacodynamics of polymyxins have seen significant advancements in the past decade, providing a foundation for scientifically-based dosing suggestions (Bergen et al., 2012).

Antibacterial Activity and Drug Delivery

The antibacterial activity of polymyxin B3 sulfate, particularly against multidrug-resistant Gram-negative bacteria, is a critical area of research. Studies have explored various delivery methods to enhance its therapeutic properties. For instance, loading polymyxin B onto anionic mesoporous silica nanoparticles has been shown to retain antibacterial activity and enhance biocompatibility, suggesting a potential method to overcome toxicity issues (Gounani et al., 2018). Furthermore, research into the development of polymyxin B carried with sodium deoxycholate sulfate aimed to improve safety while preserving antimicrobial activity (Temboot et al., 2020).

Rescuing Last-Line Antibiotics

Polymyxins, including polymyxin B3 sulfate, are considered last-line therapeutic options for treating multidrug-resistant infections. Research efforts have been focused on elucidating their chemical, microbiological, and toxicological properties to optimize clinical use. These include developing dosage regimens and novel lipopeptide derivatives to overcome existing limitations (Nang et al., 2021).

Optimizing Clinical Use

Efforts to optimize the clinical use of polymyxins, including polymyxin B3 sulfate, involve addressing challenges related to dosing, product information, and susceptibility testing. The Prato Polymyxin Consensus outlined key objectives and strategies for safe and effective use, highlighting the need for international guidelines and more research (Nation et al., 2015).

Pharmacokinetics/Pharmacodynamics and Toxicity

The pharmacokinetics/pharmacodynamics and toxicity of polymyxin B3 sulfate are areas of ongoing research, with studies aiming to understand the differences between various polymyxins and their impact on clinical outcomes. These studies are crucial for developing safer and more effective polymyxin-based therapies (Tran et al., 2016).

properties

Molecular Formula

C55H96N16O13 xH2O4S (lot specific)

Molecular Weight

1189.45 g/mol (Free base)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.